N,N'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide

Description

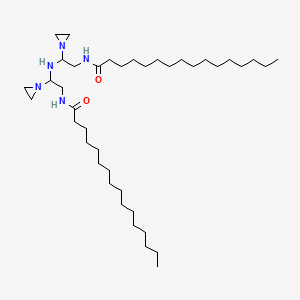

N,N'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide is a bis-amide compound characterized by a complex linker containing imino and ethane-diyl groups. The molecule features two hexadecanamide (C16) chains connected via an iminobis(ethane-2,1-diyliminoethane-2,1-diyl) bridge.

Properties

CAS No. |

43161-98-4 |

|---|---|

Molecular Formula |

C40H79N5O2 |

Molecular Weight |

662.1 g/mol |

IUPAC Name |

N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(hexadecanoylamino)ethyl]amino]ethyl]hexadecanamide |

InChI |

InChI=1S/C40H79N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(46)41-35-37(44-31-32-44)43-38(45-33-34-45)36-42-40(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,43H,3-36H2,1-2H3,(H,41,46)(H,42,47) |

InChI Key |

XZGJNRRKUALFFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCC)N1CC1)N2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide typically involves the reaction of hexadecan-1-amine with a bis-imine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine groups to amine groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein folding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine and amide groups in the compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Structural Variations in Linker Groups

The target compound’s imino- and ethane-diyl-rich linker distinguishes it from analogs with alternative bridging groups:

Key Observations :

- Disulfanediyl Linkers (e.g., Di-S30): Introduce redox sensitivity, enabling applications in stimuli-responsive drug delivery .

- Methylazanediyl Linkers (e.g., ): Increase hydrophobicity, favoring membrane interactions .

Physicochemical Properties

Key Observations :

- High-yield syntheses (e.g., Di-S31 at 80%) often correlate with stable intermediates or optimized reaction conditions .

- Solid-state compounds (e.g., Di-S53) typically feature aromatic or rigid substituents, whereas oily states (e.g., Di-S31) may result from branched or unsaturated groups .

- The target compound’s long C16 alkyl chains suggest solid-state behavior under standard conditions, akin to ’s docosanamide analog .

Antioxidant Activity:

- Bis-benzimidazole derivatives () exhibit radical scavenging activity via DPPH assays, with IC50 values influenced by substituent electronics .

- Composite antioxidants (e.g., ’s docosanamide analog) leverage hydrophobic alkyl chains to stabilize lipid membranes .

- Target Compound: The C16 chains may facilitate membrane integration, while the imino linker could participate in radical neutralization, though experimental validation is needed.

Protein Interaction Modulation:

- Disulfanediyl-linked bis-amides (e.g., Di-S9, Di-S10) are used to study amyloid assembly, where linker flexibility and redox activity influence protein binding .

Biological Activity

N,N'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide is a complex organic compound characterized by its unique structure, which includes two hexadecan-1-amide groups linked through an iminobis(ethane) moiety. This compound has garnered attention due to its potential biological activities and applications in various fields such as materials science and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its chemical reactivity and biological activity. The long hydrocarbon chains (hexadecyl groups) enhance its lipophilicity, which is crucial for interactions with biological membranes. The compound may undergo hydrolysis in aqueous conditions, leading to the release of hexadecan-1-amines and the corresponding imines .

Membrane Interaction

Preliminary studies suggest that this compound interacts effectively with lipid membranes due to its hydrophobic segments. Such interactions could influence membrane fluidity and permeability, making it relevant for drug formulation and delivery systems. The compound's dual functionality as both an amide and an imine enhances its interaction capabilities compared to simpler analogs.

Potential Applications

The biological activity of this compound extends to various applications:

- Drug Delivery Systems : Its ability to interact with lipid membranes makes it a candidate for enhancing drug solubility and bioavailability.

- Surfactants : The compound's amphiphilic nature allows it to function effectively as a surfactant in various formulations.

- Biochemical Studies : Its structural properties make it suitable for studying enzyme interactions and cellular processes.

Case Studies and Research Findings

Research on structurally similar compounds provides insights into the potential biological activities of this compound. For instance:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Iminobis(ethane) | Contains imine linkages | Used in various amide syntheses |

| Hexadecanoic acid amides | Long-chain fatty acids | Commonly used as surfactants |

| Ethylenediamine derivatives | Amino functional groups | Versatile in forming chelates |

The uniqueness of this compound lies in its combination of long hydrophobic chains with imine functionalities, offering enhanced interaction capabilities compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.